Alagebrium Chloride

Description

Structure

3D Structure of Parent

Properties

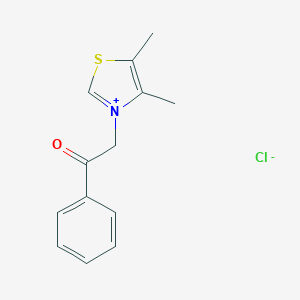

IUPAC Name |

2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NOS.ClH/c1-10-11(2)16-9-14(10)8-13(15)12-6-4-3-5-7-12;/h3-7,9H,8H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOMESMZHZNBIZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC(=O)C2=CC=CC=C2)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955648 | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341028-37-3 | |

| Record name | Alagebrium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=341028-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alagebrium chloride [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0341028373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-3-phenacylthiazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAGEBRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79QS8K2877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alagebrium Chloride: A Technical Guide to its Mechanism of Action in Advanced Glycation End-product Breakdown

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Advanced Glycation End-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs and their cross-linking of long-lived proteins, such as collagen, are implicated in the pathogenesis of age-related diseases and diabetic complications, leading to increased tissue stiffness and cellular dysfunction. Alagebrium chloride (ALT-711), a novel thiazolium derivative, has been identified as a potent AGE cross-link breaker. This technical guide provides an in-depth analysis of the core mechanism of action of Alagebrium, focusing on its ability to cleave pre-formed AGEs, particularly those with an α-dicarbonyl structure. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved biochemical pathways to support further research and development in this field.

Core Mechanism of Action: Cleavage of α-Dicarbonyl Cross-links

Alagebrium's primary mechanism of action is the chemical cleavage of established, covalent α-dicarbonyl (α-diketone) based cross-links between proteins.[1][2] These cross-links contribute to the loss of tissue elasticity and function. The thiazolium ring of Alagebrium is the reactive moiety responsible for this breaking activity.

-

Reaction Specificity: Alagebrium specifically targets the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link.[2] It is important to note that while effective against this class of cross-links, there is no evidence to suggest its efficacy against other prevalent AGE cross-links like glucosepane.[3]

-

Secondary Mechanism: Dicarbonyl Scavenging: In addition to its cross-link breaking activity, Alagebrium has been shown to act as an effective scavenger of reactive dicarbonyl species, such as methylglyoxal (MG).[2][4] By trapping these AGE precursors, Alagebrium can also inhibit the formation of new AGEs.

The proposed chemical mechanism for the cleavage of an α-dicarbonyl cross-link by Alagebrium is illustrated below.

Quantitative Data on Alagebrium Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the efficacy of Alagebrium.

Table 1: In Vitro Studies on Alagebrium's Effects

| Parameter | Model System | Alagebrium Concentration | Observed Effect | Reference |

| AGE Accumulation | Glycated Collagen Gels | Not specified | Significantly lowered AGE accumulation | [5][6] |

| Matrix Stiffness | Glycated Collagen Gels | Not specified | Decreased collagen stiffness | [5][6] |

| Cancer Cell Migration | Breast Cancer Cells in Glycated Collagen | Not specified | Reduced cell migration | [5][6] |

| Intracellular ROS Formation | AGE-stimulated Rat Aortic Smooth Muscle Cells (RASMCs) | 1 and 10 µM | Dose-dependent reduction in ROS | [7] |

| mRNA Expression (Collagen Type III, Fibronectin, CTGF) | AGE-stimulated RASMCs | 1 and 10 µM | Dose-dependent reduction | [7][8] |

Table 2: In Vivo and Clinical Studies on Alagebrium's Effects

| Study Type | Model/Patient Population | Dosage | Duration | Key Findings | Reference |

| Animal Study | Diabetic Rats | 10 mg/kg/day | 4 weeks | Inhibition of neointimal hyperplasia | [7] |

| Animal Study | Diabetic Rats | Not specified | 8 weeks | Improved diastolic function | [9] |

| Clinical Trial | Elderly patients with vascular stiffening | 210 mg/day | 8 weeks | Improved arterial compliance | [10] |

| Clinical Trial | Patients with diastolic heart failure | 420 mg/day | Not specified | Statistically and clinically significant beneficial effects | [10] |

| Clinical Trial | Patients with uncontrolled systolic hypertension | 35-140 mg/day | Not specified | Dose-dependent reduction in systolic blood pressure | [10] |

Signaling Pathways Modulated by Alagebrium

Alagebrium's effects extend beyond the direct cleavage of AGE cross-links. By reducing the AGE load, it can modulate the downstream signaling pathways initiated by the interaction of AGEs with their cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).

The binding of AGEs to RAGE activates a cascade of intracellular events, leading to increased oxidative stress and a pro-inflammatory state. This is often mediated through the activation of NADPH oxidase and subsequent generation of Reactive Oxygen Species (ROS), which in turn activates signaling molecules like Extracellular signal-Regulated Kinase (ERK). Alagebrium, by breaking down AGEs, can attenuate this signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of Alagebrium on AGEs.

In Vitro Glycation of Collagen and AGE Breakdown Assay

This protocol describes the formation of AGE-modified collagen in vitro and a subsequent assay to evaluate the AGE-breaking efficacy of Alagebrium.

Methodology Details:

-

Preparation of Glycated Collagen:

-

Dissolve purified Type I collagen (e.g., from rat tail tendon) in 0.1% acetic acid to a final concentration of 10 mg/mL.[5]

-

Incubate the collagen solution with a high concentration of a reducing sugar (e.g., 50-100 mM glucose or ribose) in phosphate-buffered saline (PBS, pH 7.4) at 37°C for several days to weeks.[5][6]

-

Following incubation, extensively dialyze the mixture against PBS to remove unreacted sugars.

-

The resulting glycated collagen can be used as a hydrogel or lyophilized for storage.

-

-

Alagebrium Treatment:

-

Reconstitute or dilute the glycated collagen to a desired concentration in a suitable buffer.

-

Incubate the glycated collagen with varying concentrations of this compound at 37°C for a specified period (e.g., 24-48 hours).

-

-

Analysis of AGE Breakdown:

-

Fluorescence Spectroscopy: Measure the characteristic fluorescence of AGEs (excitation ~360-370 nm, emission ~440-460 nm) to quantify the reduction in fluorescent AGEs after Alagebrium treatment.[11]

-

ELISA: Utilize commercially available ELISA kits with antibodies specific for certain AGEs (e.g., CML, CEL) to quantify their levels.[5]

-

HPLC: For more detailed analysis, hydrolyze the protein samples and analyze the amino acid composition, including specific AGEs, by reverse-phase HPLC with fluorescence or mass spectrometric detection.

-

Cellular Assays for Assessing Downstream Effects

Methodology for Rat Aortic Smooth Muscle Cell (RASMC) Proliferation and ROS Production Assay:

-

Cell Culture: Culture RASMCs in appropriate media and conditions.

-

AGE Preparation: Prepare AGE-modified bovine serum albumin (AGE-BSA) by incubating BSA with glucose.

-

Treatment:

-

Analysis:

Conclusion

This compound represents a pioneering therapeutic approach targeting the reversal of AGE-induced pathology. Its well-defined mechanism of cleaving α-dicarbonyl cross-links, coupled with its ability to scavenge reactive dicarbonyls, provides a dual-action strategy to combat the accumulation of AGEs. The modulation of downstream signaling pathways, particularly the AGE-RAGE axis, further underscores its potential to mitigate the pro-inflammatory and pro-fibrotic consequences of glycation. The experimental protocols and quantitative data summarized in this guide offer a robust framework for researchers and drug development professionals to further explore the therapeutic applications of Alagebrium and to design next-generation AGE-breakers. While clinical trial outcomes have been mixed, the foundational science supporting Alagebrium's mechanism of action remains a cornerstone in the field of anti-glycation therapeutics.[8][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Breakdown of Preformed Peritoneal Advanced Glycation End Products by Intraperitoneal Alagebrium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Advanced glycation end product cross-link breaker attenuates diabetes-induced cardiac dysfunction by improving sarcoplasmic reticulum calcium handling [frontiersin.org]

- 10. Advanced glycation end-product cross-link breakers. A novel approach to cardiovascular pathologies related to the aging process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

Alagebrium (ALT-711): A Technical Guide to its Discovery, Synthesis, and Mechanism

Introduction

Alagebrium, also known as ALT-711, is the chemical compound 4,5-dimethyl-3-phenacylthiazolium chloride.[1][2] Developed by Alteon Inc., it was the first therapeutic agent to enter clinical trials with the specific aim of breaking established Advanced Glycation End-product (AGE) cross-links.[3][4] AGEs are complex molecular structures that form non-enzymatically between sugars and proteins, accumulating with age and at an accelerated rate in diabetes.[5] This accumulation leads to the cross-linking of long-lived proteins like collagen and elastin, causing progressive stiffening of tissues and contributing to the pathology of cardiovascular, renal, and other age-related diseases.[4][5] Alagebrium was investigated for its potential to reverse this process, thereby restoring tissue elasticity and function, particularly in the cardiovascular system.[3][4]

Synthesis of Alagebrium (ALT-711)

The synthesis of Alagebrium is achieved through a direct N-alkylation reaction. The nitrogen atom of the 4,5-dimethylthiazole ring acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetophenone. This single-step synthesis is efficient and characteristic of the formation of quaternary thiazolium salts.

Experimental Protocol: Synthesis of 4,5-dimethyl-3-phenacylthiazolium chloride

-

Materials:

-

4,5-dimethylthiazole (1.0 eq)

-

2-chloroacetophenone (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O), anhydrous

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethylthiazole (1.0 eq) and anhydrous acetonitrile (approx. 10 mL per gram of thiazole).

-

Stir the solution at room temperature until the thiazole is fully dissolved.

-

Add 2-chloroacetophenone (1.05 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product, Alagebrium chloride, will typically precipitate out of the solution as a solid.

-

Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing the precipitate with a small amount of cold, anhydrous acetonitrile, followed by a thorough wash with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white solid product under vacuum to yield pure 4,5-dimethyl-3-phenacylthiazolium chloride.

-

-

Characterization: The final product's identity and purity can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

Caption: Workflow for the chemical synthesis of Alagebrium (ALT-711).

Mechanism of Action

Alagebrium's primary proposed mechanism is the chemical cleavage of specific, pre-formed AGE cross-links. Its therapeutic effect is also attributed to the inhibition of methylglyoxal (MG), a highly reactive dicarbonyl compound that is a major precursor to AGEs.[1]

Cleavage of AGE Cross-links

The core of Alagebrium is the thiazolium ring, which is chemically analogous to the active site of thiamine (Vitamin B1). This ring contains an acidic proton at the C2 position, which can be abstracted to form a nucleophilic ylide. This nucleophile is believed to attack the electrophilic carbonyl carbons of α-dicarbonyl structures within AGE cross-links, such as those formed from glyoxal or methylglyoxal. This interaction facilitates the cleavage of the carbon-carbon bond that holds the cross-link together, thereby breaking the link between two proteins and restoring their structure.[6]

Caption: Proposed mechanism of Alagebrium-mediated AGE cross-link cleavage.

Downstream Signaling Pathways

By reducing the burden of AGEs, Alagebrium indirectly influences the complex intracellular signaling cascades that are pathologically activated by them.

-

AGE-RAGE Signaling: AGEs exert many of their pathogenic effects by binding to the Receptor for Advanced Glycation End-products (RAGE).[1] This binding triggers a cascade involving the activation of NADPH oxidase, leading to increased Reactive Oxygen Species (ROS) and oxidative stress.[7] It also activates key inflammatory pathways, including the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[8] This creates a positive feedback loop, as inflammation further promotes AGE formation. While Alagebrium does not directly inhibit RAGE, by breaking AGE cross-links, it reduces the ligand available to activate this pro-inflammatory and pro-oxidative pathway.[7]

Caption: AGE-RAGE signaling pathway and the indirect inhibitory role of Alagebrium.

-

TGF-β Signaling: Transforming Growth Factor-beta (TGF-β) is a critical cytokine involved in fibrosis and extracellular matrix (ECM) deposition, processes that are central to the pathology of diabetic nephropathy and cardiac hypertrophy.[5][9] High glucose and AGEs can increase the expression of TGF-β1.[5] Studies in diabetic rats have shown that treatment with Alagebrium reduces the expression of TGF-β1 and downstream markers of fibrosis, such as collagen IV and connective tissue growth factor (CTGF).[5][7] This suggests Alagebrium can mitigate tissue fibrosis by downregulating this key pro-sclerotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycation and Crosslinking of Extra-Cellular Proteins - Legendary Pharmaceuticals [legendarypharma.com]

- 7. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: map04933 [kegg.jp]

- 9. TGF-Beta as a Master Regulator of Diabetic Nephropathy [mdpi.com]

Alagebrium Chloride: A Technical Guide to its Role in Reversing Tissue Stiffening

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Alagebrium chloride (ALT-711), a promising therapeutic agent investigated for its ability to reverse tissue stiffening. The accumulation of Advanced Glycation End-products (AGEs) is a key contributor to the age-related increase in tissue rigidity, particularly in the cardiovascular system. Alagebrium, a breaker of AGE cross-links, has demonstrated the potential to mitigate this process. This document summarizes the core mechanism of action of Alagebrium, presents quantitative data from key preclinical and clinical studies in structured tables, provides detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of aging, cardiovascular disease, and diabetes.

Introduction: The Challenge of Tissue Stiffening

The progressive stiffening of tissues is a hallmark of the aging process and is significantly accelerated in metabolic diseases such as diabetes. This loss of tissue elasticity contributes to a multitude of age-related pathologies, most notably cardiovascular diseases like systolic hypertension and diastolic heart failure.[1][2] At the molecular level, this stiffening is largely attributed to the non-enzymatic glycation of long-lived proteins, such as collagen and elastin, leading to the formation and accumulation of Advanced Glycation End-products (AGEs).[1][3]

AGEs form cross-links between proteins, altering their structure and function, which in turn increases the rigidity of the extracellular matrix.[4][5] These cross-links are implicated not only in cardiovascular stiffening but also in the complications of diabetes, including nephropathy and retinopathy.[4] Consequently, targeting the formation and breaking the existing AGE cross-links has emerged as a compelling therapeutic strategy to combat age-related tissue stiffening.

This compound: A Novel AGE Cross-link Breaker

This compound, also known as ALT-711, is a thiazolium derivative that has been at the forefront of research into AGE cross-link breakers.[1] Its primary mechanism of action involves the chemical cleavage of α-dicarbonyl-based AGE cross-links, which are pivotal in the pathological stiffening of tissues.[6] By breaking these cross-links, Alagebrium aims to restore the normal flexibility and function of proteins like collagen and elastin, thereby reversing tissue stiffening.[4]

Mechanism of Action and Signaling Pathways

The therapeutic effect of Alagebrium is rooted in its ability to intervene in the complex process of AGE formation and the subsequent cellular signaling cascades.

The Maillard Reaction and AGE Formation

The formation of AGEs is a complex cascade of reactions, collectively known as the Maillard reaction. This process begins with the non-enzymatic reaction between a reducing sugar and a free amino group of a protein, forming a reversible Schiff base. This Schiff base then undergoes rearrangement to form a more stable Amadori product. Over time, these Amadori products undergo a series of further reactions, including oxidation, dehydration, and condensation, to form irreversible AGEs, some of which are fluorescent and can form cross-links.

Alagebrium's Intervention

Alagebrium's therapeutic action is centered on its ability to break the α-dicarbonyl structures within established AGE cross-links. The thiazolium ring of Alagebrium is thought to catalytically cleave the carbon-carbon bond of the α-dicarbonyl moiety, thereby breaking the cross-link and restoring protein function.

RAGE Signaling Pathway

AGEs can also exert their pathological effects by binding to the Receptor for Advanced Glycation End-products (RAGE). This interaction triggers a cascade of intracellular signaling pathways, leading to increased oxidative stress, inflammation, and further tissue damage. Key downstream effectors of RAGE signaling include NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPKs (Mitogen-Activated Protein Kinases), which promote the expression of pro-inflammatory cytokines and adhesion molecules.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Alagebrium in reversing tissue stiffening has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: Summary of Preclinical Studies on Alagebrium

| Animal Model | Parameter Measured | Treatment Group (Dose) | Control Group | % Change (vs. Control) | p-value | Reference |

| Aged Rhesus Monkeys | Aortic Pulse Wave Velocity (PWV) | Alagebrium | Placebo | ↓ 8% | <0.05 | [7] |

| Aged Rats | Left Ventricular Stiffness | Alagebrium + Exercise | Sedentary Old | ↓ (Improved) | <0.05 | [8] |

| Aged Rats | Aortic Pulse Wave Velocity (PWV) | Alagebrium + Exercise | Sedentary Old | ↓ 34.3% | <0.01 | [8] |

| Diabetic Rats | Aortic Stiffness | Alagebrium | Diabetic Control | ↓ (Reversed) | Significant | [7] |

| Zucker Diabetic Rats | Arteriolar Stiffness | Alagebrium (ALT-711) | Untreated ZD Rats | ↓ (Alleviated) | Not specified | [9] |

Table 2: Summary of Clinical Studies on Alagebrium

| Study Population | Parameter Measured | Treatment Group (Dose) | Placebo Group | Result | p-value | Reference |

| Elderly with Vascular Stiffening | Vascular Compliance | Alagebrium (210 mg/day) | Placebo | ↑ 12.1% (after 4 weeks) | 0.009 | [1] |

| Elderly with Vascular Stiffening | Pulse Pressure | Alagebrium (210 mg/day) | Placebo | ↓ 7.4% (after 8 weeks) | 0.024 | [1] |

| Adults with Isolated Systolic Hypertension | Carotid Augmentation Index | Alagebrium (210 mg bid) | Placebo | ↓ 37% | 0.007 | [2][10] |

| Adults with Isolated Systolic Hypertension | Carotid Augmented Pressure | Alagebrium (210 mg bid) | Placebo | ↓ from 16.4 to 9.6 mmHg | <0.001 | [2][10] |

| Adults with Isolated Systolic Hypertension | Flow-Mediated Dilation | Alagebrium (210 mg bid) | Placebo | ↑ from 4.6% to 7.1% | <0.05 | [2][10] |

| Patients with Diastolic Heart Failure | Left Ventricular Mass | Alagebrium (420 mg/day) | N/A (Open-label) | ↓ 10% | Not specified | [2] |

| Patients with Diastolic Heart Failure | Left Atrial Pressure | Alagebrium (420 mg/day) | N/A (Open-label) | ↓ 32% | Not specified | [2] |

| Healthy Older Individuals | Left Ventricular Stiffness | Alagebrium (200 mg/day) | Placebo | Modest Improvement | 0.04 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Alagebrium and tissue stiffening research.

Quantification of Nε-(carboxymethyl)lysine (CML) in Tissues by HPLC

This protocol describes the quantification of CML, a major non-fluorescent AGE, in tissue samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Tissue sample (e.g., rat aorta)

-

6 M HCl

-

Borate buffer (0.2 M, pH 9.2)

-

9-fluorenylmethyl chloroformate (FMOC-Cl) solution (15 mM in acetone)

-

Heptane

-

Mobile phase A: 20% acetonitrile in 25 mM sodium acetate buffer (pH 4.2)

-

Mobile phase B: 80% acetonitrile in 25 mM sodium acetate buffer (pH 4.2)

-

C18 reverse-phase HPLC column

-

Fluorescence detector

Procedure:

-

Tissue Hydrolysis: Lyophilize and weigh the tissue sample. Hydrolyze the sample with 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed tube.

-

Derivatization: Evaporate the HCl from the hydrolysate under vacuum. Reconstitute the sample in borate buffer. Add FMOC-Cl solution and vortex immediately for 30 seconds. Let the reaction proceed for 20 minutes at room temperature.

-

Extraction: Stop the reaction by adding an equal volume of heptane and vortexing for 30 seconds. Centrifuge to separate the phases and collect the aqueous (lower) phase containing the FMOC-derivatized amino acids.

-

HPLC Analysis: Inject the aqueous phase into the HPLC system. Use a gradient elution with mobile phases A and B to separate the FMOC-CML from other amino acids.

-

Detection and Quantification: Detect the FMOC-CML using a fluorescence detector with excitation at 260 nm and emission at 315 nm. Quantify the CML concentration by comparing the peak area to a standard curve prepared with known concentrations of CML.

Measurement of Aortic Pulse Wave Velocity (PWV) in Rats (Invasive)

This protocol outlines the invasive measurement of aortic PWV in rats, a gold-standard method for assessing arterial stiffness.

Materials:

-

Anesthetized rat

-

High-fidelity pressure-tip catheters (e.g., Millar)

-

Data acquisition system

-

Surgical instruments

Procedure:

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane) and maintain its body temperature.

-

Catheter Insertion: Surgically expose the right carotid artery and the left femoral artery. Insert one pressure-tip catheter into the right carotid artery and advance it to the aortic arch. Insert a second pressure-tip catheter into the left femoral artery and advance it to the abdominal aorta.

-

Data Acquisition: Simultaneously record the pressure waveforms from both catheters using a data acquisition system.

-

Distance Measurement: At the end of the experiment, euthanize the rat and carefully measure the distance between the tips of the two catheters along the aorta.

-

PWV Calculation: Determine the time delay (Δt) between the feet of the two pressure waveforms. Calculate PWV using the formula: PWV = Distance / Δt. The "foot" of the waveform is typically identified as the point of minimum diastolic pressure at the beginning of the sharp systolic upstroke.

Ex Vivo Assessment of Vascular Stiffness using Pressure Myography

This protocol describes the use of a pressure myograph to assess the mechanical properties of isolated small arteries.

Materials:

-

Isolated artery segment (e.g., mesenteric artery)

-

Pressure myograph system with a camera and data acquisition software

-

Physiological salt solution (PSS)

-

Pharmacological agents (e.g., phenylephrine, acetylcholine)

Procedure:

-

Vessel Dissection and Mounting: Dissect a small artery segment and mount it onto two glass cannulas in the myograph chamber filled with PSS.

-

Pressurization and Equilibration: Pressurize the vessel to a physiological pressure (e.g., 80 mmHg) and allow it to equilibrate.

-

Viability Check: Assess the viability of the vessel by inducing contraction with a high-potassium solution or a vasoconstrictor like phenylephrine, followed by relaxation with a vasodilator like acetylcholine.

-

Pressure-Diameter Relationship: Stepwise increase the intraluminal pressure and record the corresponding vessel diameter to generate a pressure-diameter curve.

-

Calculation of Stiffness Parameters: From the pressure-diameter data, calculate parameters of vascular stiffness such as the stress-strain relationship, elastic modulus, and compliance.

Conclusion

This compound has demonstrated significant potential as a therapeutic agent for reversing tissue stiffening by targeting and breaking AGE cross-links. The quantitative data from both preclinical and clinical studies provide compelling evidence for its efficacy in improving vascular and cardiac function. The detailed experimental protocols and visualized signaling pathways presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the role of Alagebrium and other AGE-breakers in combating age-related diseases. While the clinical development of Alagebrium has faced challenges, the foundational research continues to underscore the importance of the AGE-RAGE axis as a therapeutic target for a range of debilitating conditions. Further research in this area is warranted to develop novel and effective treatments for the growing global burden of age-associated tissue stiffening and its clinical sequelae.

References

- 1. academic.oup.com [academic.oup.com]

- 2. medscape.com [medscape.com]

- 3. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring Arterial Stiffness in Animal Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasound-based Pulse Wave Velocity Evaluation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. Alagebrium inhibits neointimal hyperplasia and restores distributions of wall shear stress by reducing downstream vascular resistance in obese and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. media.corporate-ir.net [media.corporate-ir.net]

- 9. Cardiovascular Effects of 1 Year of Alagebrium and Endurance Exercise Training in Healthy Older Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Science of Alagebrium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alagebrium chloride (ALT-711), a novel thiazolium derivative, has been a subject of extensive research for its potential therapeutic effects in age- and diabetes-related cardiovascular and renal complications. Its primary mechanism of action is the cleavage of α-dicarbonyl-based advanced glycation end-product (AGE) cross-links, which accumulate on long-lived proteins such as collagen and contribute to tissue stiffening and dysfunction. Furthermore, Alagebrium has demonstrated efficacy as a scavenger of methylglyoxal (MG), a highly reactive dicarbonyl species and a major precursor to AGEs. This guide provides an in-depth exploration of the foundational science of Alagebrium, detailing its mechanisms of action, summarizing key quantitative findings from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects. The intricate signaling pathways modulated by Alagebrium are also visualized to provide a comprehensive understanding of its molecular interactions.

Introduction

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids.[1] The accumulation of AGEs and their cross-links is a hallmark of aging and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[1] These cross-links alter the structural and functional properties of tissues, leading to increased stiffness of the vasculature and myocardium, and contributing to the pathogenesis of numerous age-related diseases, including diastolic heart failure, systolic hypertension, and diabetic nephropathy.[1][2]

This compound (3-phenacyl-4,5-dimethylthiazolium chloride) emerged as a first-in-class therapeutic agent designed to break pre-formed AGE cross-links.[2] Its unique mechanism offered a novel strategy to reverse, rather than merely slow, the progression of AGE-mediated pathologies. This technical guide delves into the core scientific principles underlying the action of Alagebrium, providing a valuable resource for researchers in the field of aging, diabetes, and cardiovascular disease.

Mechanism of Action

The therapeutic effects of Alagebrium are attributed to two primary mechanisms:

-

AGE Cross-link Breaking: The thiazolium ring of Alagebrium is the active moiety responsible for its cross-link breaking activity. It specifically targets and cleaves the α-dicarbonyl (e.g., glyoxal, methylglyoxal) derived protein cross-links.[1] The proposed mechanism involves the nucleophilic attack of the thiazolium cation on the carbon-carbon bond of the α-dicarbonyl structure within the AGE cross-link, leading to the resolution of the cross-link and the regeneration of the individual protein strands.[1]

-

Methylglyoxal (MG) Scavenging: Alagebrium has been shown to directly scavenge methylglyoxal, a potent precursor of AGEs.[3] By trapping MG, Alagebrium prevents the formation of new AGEs, thereby reducing the overall AGE burden. This dual action of breaking existing cross-links and preventing the formation of new ones underscores the therapeutic potential of Alagebrium.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.

Table 1: Preclinical Efficacy of Alagebrium in Animal Models

| Parameter | Animal Model | Treatment Dose & Duration | Key Findings | Reference |

| Myocardial Stiffness | Aged Dogs (n=8) | 1 mg/kg/day for 4 weeks | ≈40% reduction in left ventricular stiffness | [4] |

| Cardiac Function | STZ-induced Diabetic Rats | 10 mg/kg/day for 8 weeks | Improved diastolic function | [5] |

| Renal Function | STZ-induced Diabetic Rats | 10 mg/kg/day for 16 weeks (early treatment) | Reduced albumin excretion rate and renal hypertrophy | [1] |

| Vascular Compliance | Aged Rhesus Monkeys | Not specified | Improved arterial and ventricular function | [6] |

| Neointimal Hyperplasia | Diabetic Rat Carotid Balloon Injury Model | 10 mg/kg for 4 weeks | Significant inhibition of neointimal proliferation | [7] |

Table 2: Clinical Efficacy of Alagebrium in Human Trials

| Study/Trial | Patient Population | Treatment Dose & Duration | Key Quantitative Outcomes | Reference |

| DIAMOND Study | Elderly patients with diastolic heart failure | Not specified | Reduced left ventricular mass; Improved diastolic function | [1] |

| Systolic Hypertension Study | Individuals with systolic hypertension | 210 mg/day for 8 weeks | Improved vascular function | [1] |

| Isolated Systolic Hypertension | Adults with isolated systolic hypertension (n=13) | 210 mg twice a day for 8 weeks | 37% reduction in carotid augmentation index (P=0.007); FMD increased from 4.6% to 7.1% (P<0.05) | [8] |

| BENEFICIAL Study | Patients with chronic heart failure | 200 mg twice daily for 36 weeks | No significant improvement in aerobic capacity or diastolic/systolic function | [1] |

Key Signaling Pathways Modulated by Alagebrium

Alagebrium influences several critical signaling pathways implicated in the pathophysiology of diabetic and age-related complications.

RAGE-Dependent and Independent Signaling

The interaction of AGEs with the Receptor for Advanced Glycation End-products (RAGE) triggers a cascade of inflammatory and fibrotic responses. Alagebrium has been shown to modulate both RAGE-dependent and independent pathways.

-

RAGE-Dependent Pathway: By breaking AGE cross-links, Alagebrium reduces the ligand availability for RAGE, thereby downregulating downstream signaling. This includes the inhibition of pathways involving transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF), key mediators of fibrosis.[1]

-

RAGE-Independent Pathway: Studies in RAGE knockout mice have revealed that Alagebrium can still exert anti-inflammatory effects, suggesting the existence of RAGE-independent mechanisms.[9][10] This may be related to its ability to directly scavenge reactive carbonyl species and reduce oxidative stress.

Oxidative Stress Pathway

AGE formation and RAGE activation are intrinsically linked to increased oxidative stress. Alagebrium has been shown to mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).

ERK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation. In vascular smooth muscle cells, AGEs can stimulate proliferation via ERK activation. Alagebrium has been demonstrated to inhibit AGE-induced ERK phosphorylation, thereby attenuating vascular smooth muscle cell proliferation and neointimal hyperplasia.[7]

miR-27b/TSP-1 Signaling Pathway

Recent studies have highlighted the role of microRNAs in regulating angiogenesis. Specifically, miR-27b has been shown to promote angiogenesis by downregulating the anti-angiogenic protein thrombospondin-1 (TSP-1). Nε-carboxymethyl-lysine (CML), a major AGE, can impair angiogenesis by suppressing miR-27b and upregulating TSP-1. Alagebrium has been found to rescue this CML-induced endothelial dysfunction by modulating the miR-27b/TSP-1 pathway, thereby restoring angiogenic potential.[11]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Alagebrium.

In Vitro Methylglyoxal (MG) Scavenging Assay

Objective: To determine the direct MG scavenging activity of Alagebrium.

Protocol:

-

Prepare a solution of methylglyoxal (e.g., 10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Add Alagebrium to the MG solution at a specified concentration (e.g., 100 µM).

-

Incubate the mixture at 37°C for various time points (e.g., 15, 30, 60 minutes).

-

At each time point, stop the reaction and derivatize the remaining MG with o-phenylenediamine (o-PD) to form 2-methylquinoxaline.

-

Quantify the concentration of 2-methylquinoxaline using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The reduction in the amount of detectable MG in the presence of Alagebrium compared to a control without Alagebrium indicates its scavenging activity.[3]

AGE Cross-link Breaking Assay (Collagen-based)

Objective: To assess the ability of Alagebrium to break pre-formed AGE cross-links in collagen.

Protocol:

-

Coat microtiter plates with rat tail tendon collagen.

-

Induce AGE cross-linking by incubating the collagen with a glycating agent (e.g., glycolaldehyde) to form glycated bovine serum albumin (Glycol-BSA).

-

Wash the plates to remove unbound reagents.

-

Add a solution of HRP-labeled AGEs-BSA to the wells and incubate to allow cross-linking to the collagen.

-

After washing, incubate the wells with Alagebrium at various concentrations.

-

The breaking of cross-links will release the HRP-labeled AGEs-BSA into the supernatant.

-

Measure the amount of released HRP-labeled AGEs-BSA using a colorimetric assay (e.g., with TMB substrate).

-

The increase in absorbance is proportional to the cross-link breaking activity of Alagebrium. The IC50 value can be calculated as the concentration of Alagebrium that results in 50% of the maximum cross-link breakage.[6]

Assessment of Alagebrium's Effect on ERK Phosphorylation in Cell Culture

Objective: To investigate the impact of Alagebrium on AGE-induced ERK activation in vascular smooth muscle cells (VSMCs).

Protocol:

-

Culture rat aortic vascular smooth muscle cells (RASMCs) in appropriate media (e.g., DMEM with 10% FBS).

-

Pre-treat the cells with various concentrations of Alagebrium for a specified duration (e.g., 24 hours).

-

Stimulate the cells with AGE-BSA (e.g., 50 µg/mL) for a short period (e.g., 30 minutes) to induce ERK phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Perform Western blot analysis using primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK. A decrease in this ratio in Alagebrium-treated cells compared to AGE-stimulated controls indicates inhibition of ERK phosphorylation.[7]

STZ-Induced Diabetic Rat Model for In Vivo Efficacy Studies

Objective: To evaluate the therapeutic effects of Alagebrium in a diabetic animal model.

Protocol:

-

Induce diabetes in male Sprague-Dawley rats by a single intraperitoneal injection of streptozotocin (STZ; e.g., 60 mg/kg) dissolved in citrate buffer.

-

Confirm hyperglycemia by measuring blood glucose levels.

-

Divide the diabetic animals into treatment and control groups.

-

Administer Alagebrium to the treatment group (e.g., 10 mg/kg/day via oral gavage or in drinking water) for a specified duration (e.g., 8-16 weeks).

-

Monitor physiological parameters such as blood pressure, body weight, and blood glucose throughout the study.

-

At the end of the treatment period, collect blood and tissue samples (e.g., heart, kidney, aorta) for analysis.

-

Assess endpoints such as cardiac function (by echocardiography), renal function (by measuring albuminuria), tissue AGE levels (by ELISA or fluorescence), and expression of relevant biomarkers (by immunohistochemistry or Western blotting).[1][5]

Conclusion

This compound represents a pioneering approach to targeting the detrimental effects of advanced glycation end-products. Its dual mechanism of breaking existing AGE cross-links and scavenging their precursors provides a multifaceted strategy for mitigating the progression of age- and diabetes-related pathologies. The quantitative data from numerous studies, though showing mixed results in some clinical trials, have consistently demonstrated its potential to improve tissue elasticity and function in preclinical models. The elucidation of its impact on key signaling pathways, including those governed by RAGE, oxidative stress, ERK, and microRNAs, has provided a deeper understanding of its molecular pharmacology. The experimental protocols outlined in this guide serve as a foundation for future research aimed at further exploring the therapeutic applications of Alagebrium and developing next-generation AGE-breakers. While the clinical development of Alagebrium faced challenges, the foundational science it established continues to be a vital area of investigation in the quest for effective treatments for the complications of aging and diabetes.

References

- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Effects of Alagebrium (ALT-711)–Isolated Rat Carotid Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An advanced glycation endproduct cross-link breaker can reverse age-related increases in myocardial stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advanced glycation end product cross-link breaker attenuates diabetes-induced cardiac dysfunction by improving sarcoplasmic reticulum calcium handling [frontiersin.org]

- 6. Effects of Chebulic Acid on Advanced Glycation Endproducts-Induced Collagen Cross-Links [jstage.jst.go.jp]

- 7. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advanced glycation endproduct crosslink breaker (alagebrium) improves endothelial function in patients with isolated systolic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alagebrium targets the miR-27b/TSP-1 signaling pathway to rescue Nε-carboxymethyl-lysine-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

Alagebrium Chloride: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alagebrium chloride (ALT-711), a novel thiazolium derivative, has been a subject of significant scientific inquiry for its potential therapeutic effects, primarily attributed to its role as a breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathophysiology of numerous age-related and diabetic complications, contributing to tissue stiffening and dysfunction. This technical guide provides a comprehensive overview of the preclinical and clinical research on Alagebrium, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. While clinical development was halted due to financial reasons, the existing data offers valuable insights into the potential of targeting AGEs for therapeutic intervention.

Core Mechanism of Action

Alagebrium's primary proposed mechanism of action is the chemical cleavage of α-dicarbonyl-based AGE cross-links that accumulate on long-lived proteins like collagen and elastin.[1][2][3] This action is believed to restore the normal structure and function of these proteins, thereby reversing the detrimental effects of glycation.

AGE Cross-link Breaking

Advanced glycation end-products are formed through a non-enzymatic reaction between reducing sugars and proteins, a process accelerated in hyperglycemia.[1][4] These form irreversible cross-links between proteins, leading to increased stiffness and altered function of tissues. Alagebrium, a thiazolium compound, is thought to directly target and break these covalent bonds.[2][3][5]

Downstream Signaling Effects

Beyond its direct cross-link breaking activity, preclinical studies suggest Alagebrium may influence intracellular signaling pathways activated by AGEs. The interaction of AGEs with their receptor (RAGE) can trigger a cascade of events leading to increased oxidative stress and inflammation. Alagebrium has been shown to inhibit the proliferation of rat aortic vascular smooth muscle cells (RASMCs) by reducing AGE-mediated formation of reactive oxygen species (ROS), subsequent phosphorylation of extracellular signal-regulated kinase (ERK), and expression of cyclooxygenase-2 (COX-2).[6]

Therapeutic Potential in Cardiovascular Disease

A primary focus of Alagebrium research has been its potential to mitigate cardiovascular complications associated with aging and diabetes, particularly those related to arterial stiffness.

Hypertension and Arterial Stiffness

Preclinical and clinical studies have demonstrated Alagebrium's ability to improve vascular compliance and reduce blood pressure.

Table 1: Summary of Key Studies on Alagebrium in Hypertension and Arterial Stiffness

| Study Type | Model/Population | Treatment | Key Findings | Reference |

| Preclinical | Diabetic Rats | 3 weeks of treatment | Improved vascular function, decreased tail-induced collagen cross-linking. | [1] |

| Preclinical | Animal Models | Not specified | Reduced large artery stiffness, slowed pulse-wave velocity. | [2] |

| Clinical (Pilot) | 93 Hypertensive Patients | 2 weeks of treatment | Decreased arterial pulse rate with increased vessel compliance. | [1] |

| Clinical (Phase 2) | Elderly Patients with Vascular Stiffening | 210 mg/day for 8 weeks | Decreased pulse pressure and increased vascular compliance. | [2] |

| Clinical (Phase 2b - SPECTRA) | ~390 Patients (≥45 years) with Systolic Hypertension (≥140 mmHg) | 10, 50, or 150 mg/day for 12 weeks | Designed to evaluate reduction in systolic blood pressure. | [7] |

Heart Failure

Alagebrium has also been investigated for its potential benefits in heart failure, particularly diastolic heart failure, which is characterized by a stiffened left ventricle.

Table 2: Summary of Key Studies on Alagebrium in Heart Failure

| Study Type | Model/Population | Treatment | Key Findings | Reference |

| Clinical (Phase 2 - DIAMOND) | 23 Elderly Patients (>60 years) with Diastolic Heart Failure (NYHA class II or III) | 420 mg/day (210 mg twice daily) for 16 weeks | Improved quality of life scores; decreased ratio of early diastolic flow velocity (E) to early diastolic mitral annulus velocity (E'); increased E'. | [2] |

| Clinical (BENEFICIAL Study) | 100 Patients with Stable Chronic Heart Failure | 200 mg twice daily for 9 months | Designed to evaluate efficacy and safety. | [8] |

Therapeutic Potential in Diabetic Complications

Given the accelerated formation of AGEs in diabetes, Alagebrium has been studied for its potential to mitigate various diabetic complications.[4]

Table 3: Summary of Key Studies on Alagebrium in Diabetic Complications

| Study Type | Model/Population | Treatment | Key Findings | Reference |

| Preclinical | Diabetic Rats (Carotid Balloon Injury Model) | 10 mg/kg for 4 weeks | Inhibited neointimal proliferation; reduced ROS formation, ERK phosphorylation, and COX-2 expression in RASMCs. | [6] |

| Preclinical | Diabetic Rats | Not specified | Attenuated cardiac and renal accumulation of AGEs. | [6] |

Experimental Protocols

Detailed experimental protocols from the published literature are often concise. The following represents a synthesis of the methodologies described in key studies.

Preclinical Model of Diabetic Vascular Injury

A common preclinical model to study the effects of Alagebrium on vascular injury in a diabetic setting involves the following steps:

-

Induction of Diabetes: Male rats (e.g., Sprague-Dawley) are rendered diabetic via a single intraperitoneal injection of streptozotocin (STZ).

-

Treatment: Following a period to allow for the development of diabetic complications, a subset of diabetic rats is treated with Alagebrium (e.g., 10 mg/kg daily) for a specified duration (e.g., 4 weeks).

-

Vascular Injury Model: A carotid artery balloon injury is induced to model neointimal hyperplasia.

-

Histological and Molecular Analysis: After a further period, the animals are sacrificed, and the carotid arteries are harvested for histological analysis (e.g., hematoxylin and eosin staining to measure neointimal area) and molecular analysis (e.g., immunohistochemistry for RAGE expression, Western blot for ERK phosphorylation).

Clinical Trial Design for Heart Failure (DIAMOND Study)

The Distensibility Improvement and Remodeling in Diastolic Heart Failure (DIAMOND) trial was an open-label, exploratory study with the following design:

-

Patient Population: 23 male and female patients over 60 years of age with stable diastolic heart failure symptoms (NYHA class II or III) and an ejection fraction greater than 50%.[2]

-

Intervention: Patients received 210 mg of Alagebrium twice daily (total daily dose of 420 mg) for 16 weeks.[2]

-

Primary and Secondary Endpoints:

-

Cardiac Function: Assessed by echocardiography, including Doppler measurements of early diastolic flow velocity (E) and early diastolic mitral annulus velocity (E').

-

Exercise Tolerance: Measured by peak oxygen consumption (VO2).

-

Aortic Distensibility.

-

Left Ventricular Hypertrophy.

-

Quality of Life: Assessed using the Minnesota Living with Heart Failure (MLHF) questionnaire.[2]

-

Safety and Tolerability

Across multiple clinical trials, Alagebrium was generally well-tolerated.[2] Some gastrointestinal symptoms were reported in a small number of individuals.[1] A 2-year toxicity study in rats showed some liver alterations, which prompted further preclinical work, but a subsequent Phase I study with high-dose Alagebrium did not detect harmful effects on liver function in humans.[1]

Conclusion and Future Directions

This compound has demonstrated therapeutic potential in preclinical models and early-phase clinical trials for cardiovascular diseases and diabetic complications. Its mechanism as an AGE cross-link breaker represents a novel approach to treating age- and diabetes-related tissue damage. While the clinical development of Alagebrium was halted, the foundational research provides a strong rationale for the continued investigation of AGE-targeting therapies. Future research could focus on developing more potent and specific AGE cross-link breakers and further elucidating the downstream signaling pathways affected by these interventions. The wealth of preclinical and initial clinical data on Alagebrium serves as a valuable resource for scientists and drug developers in this field.

References

- 1. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What are AGE inhibitors and how do they work? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Alagebrium - Wikipedia [en.wikipedia.org]

- 6. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Alagebrium Chloride and its Interaction with RAGE Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alagebrium Chloride (ALT-711), a novel thiazolium derivative, has been a subject of significant research interest due to its primary mechanism as a breaker of advanced glycation end-product (AGE) cross-links. AGEs, which accumulate in tissues with age and at an accelerated rate in diabetes, are key drivers of pathology through their interaction with the Receptor for Advanced Glycation End-products (RAGE). This technical guide provides an in-depth analysis of the interaction between this compound and RAGE receptors, summarizing key experimental findings, outlining methodologies, and visualizing the complex signaling pathways involved. While direct binding of Alagebrium to RAGE has not been demonstrated, a substantial body of evidence indicates that Alagebrium indirectly modulates RAGE signaling by reducing the ligand pool of AGEs. This guide will explore both the RAGE-dependent and RAGE-independent effects of Alagebrium, offering a comprehensive overview for researchers in the field.

Introduction: The AGE-RAGE Axis

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction of reducing sugars with proteins, lipids, and nucleic acids. The accumulation of AGEs is a hallmark of aging and is significantly accelerated in conditions of hyperglycemia, such as diabetes mellitus. AGEs contribute to the pathophysiology of numerous chronic diseases by altering the structure and function of tissues and by activating cellular signaling pathways through their interaction with the Receptor for Advanced Glycation End-products (RAGE).

RAGE is a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types, including endothelial cells, smooth muscle cells, and immune cells. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress, inflammation, and fibrotic responses. Key signaling pathways activated by the AGE-RAGE axis include the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase (ERK) pathways, culminating in the expression of pro-inflammatory cytokines, adhesion molecules, and extracellular matrix proteins.

This compound: Mechanism of Action

Alagebrium (4,5-dimethyl-3-phenacylthiazolium chloride) was developed as a therapeutic agent designed to break the covalent cross-links formed by AGEs between proteins, particularly long-lived proteins like collagen in the extracellular matrix. By cleaving these cross-links, Alagebrium aims to restore the normal structure and function of tissues, thereby mitigating the pathological consequences of AGE accumulation.

While the primary mechanism of Alagebrium is the breaking of established AGE cross-links, it is important to note that its therapeutic effects are not solely attributed to this action. Research has revealed that Alagebrium also possesses properties as a scavenger of reactive dicarbonyl species, which are precursors to AGE formation.

The Indirect Interaction of Alagebrium with RAGE Receptors

Current scientific literature does not support a direct binding interaction between this compound and RAGE receptors. Instead, the effects of Alagebrium on the RAGE signaling pathway are predominantly indirect, resulting from the reduction of AGEs, the primary ligands for RAGE. By breaking down AGE cross-links and potentially inhibiting new AGE formation, Alagebrium effectively decreases the concentration of ligands available to activate RAGE.

This indirect modulation of RAGE activity has been demonstrated in numerous preclinical studies, which have consistently shown that treatment with Alagebrium leads to a downregulation of RAGE expression and a subsequent attenuation of downstream signaling cascades.

Downregulation of RAGE Expression

Experimental evidence from animal models of diabetes and vascular injury has shown that Alagebrium treatment significantly reduces the expression of RAGE at both the mRNA and protein levels. In a diabetic rat model of carotid balloon injury, Alagebrium dose-dependently inhibited the expression of RAGE in neointimal tissue.[1] This effect is believed to be a consequence of reduced AGE-mediated positive feedback on RAGE gene expression.

Attenuation of RAGE-Mediated Downstream Signaling

The reduction in RAGE activation by Alagebrium leads to the suppression of key downstream signaling pathways implicated in inflammation and fibrosis.

-

NF-κB Pathway: The AGE-RAGE interaction is a potent activator of the NF-κB pathway, a central regulator of inflammation. Studies have shown that Alagebrium treatment can inhibit the activation of NF-κB in response to AGEs. This leads to a decreased expression of NF-κB target genes, including pro-inflammatory cytokines (e.g., TNF-α, IL-6) and adhesion molecules (e.g., VCAM-1, ICAM-1).[2][3]

-

ERK Pathway: The Ras/Raf/MEK/ERK signaling cascade is another critical pathway activated by RAGE. This pathway is involved in cell proliferation, differentiation, and survival. Research has demonstrated that Alagebrium can inhibit AGE-induced phosphorylation of ERK, thereby blocking downstream cellular responses such as smooth muscle cell proliferation, a key event in atherosclerosis.[1]

-

Oxidative Stress: The engagement of RAGE by AGEs leads to the generation of reactive oxygen species (ROS) through the activation of NADPH oxidase. Alagebrium has been shown to reduce oxidative stress in various tissues, an effect that is at least partially mediated by the dampening of the AGE-RAGE axis.

RAGE-Independent Effects of this compound

It is crucial for researchers to recognize that not all of the beneficial effects of Alagebrium are mediated through the RAGE receptor. Studies utilizing RAGE knockout animal models have provided valuable insights into the RAGE-independent actions of Alagebrium.

In diabetic RAGE knockout mice, Alagebrium was still able to reduce glomerular fibrogenesis and inflammation, indicating that it can exert renoprotective effects through mechanisms that do not involve RAGE.[4][5] These findings suggest that the primary action of breaking AGE cross-links has direct biophysical benefits on tissue structure and function, independent of RAGE signaling.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies investigating the effects of Alagebrium on RAGE expression and downstream signaling molecules.

| Parameter | Experimental Model | Treatment | Dosage | Effect | Reference |

| RAGE mRNA Expression | Diabetic Rat Carotid Balloon Injury | Alagebrium | 1 µM | ~17% inhibition | [1] |

| RAGE mRNA Expression | Diabetic Rat Carotid Balloon Injury | Alagebrium | 10 µM | ~84% inhibition | [1] |

| Glomerular Collagen IV | Diabetic RAGE apoE double-KO mice | Alagebrium | 1 mg/kg/day | Further reduction compared to RAGE deletion alone | [4] |

| Cortical MCP-1 Expression | Diabetic RAGE apoE double-KO mice | Alagebrium | 1 mg/kg/day | Attenuated expression | [4][5] |

| Cortical ICAM-1 Expression | Diabetic RAGE apoE double-KO mice | Alagebrium | 1 mg/kg/day | Attenuated expression | [4][5] |

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide to investigate the interaction between Alagebrium and the RAGE pathway.

Animal Models

-

Streptozotocin (STZ)-induced diabetic rats/mice: A common model to study diabetic complications. Diabetes is induced by intraperitoneal injection of STZ, which is toxic to pancreatic β-cells.

-

RAGE knockout (KO) mice: Genetically engineered mice lacking the RAGE gene are used to differentiate between RAGE-dependent and RAGE-independent effects of therapeutic agents.

-

Apolipoprotein E (apoE) KO mice: A model for studying atherosclerosis, often cross-bred with RAGE KO mice to investigate the role of RAGE in diabetic vascular complications.

Measurement of RAGE Expression

-

Western Blotting: Used to quantify the protein expression of RAGE in tissue or cell lysates.

-

Protocol Outline: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for RAGE, followed by a secondary antibody conjugated to a detectable enzyme.

-

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of the RAGE gene (Ager).

-

Protocol Outline: Total RNA is extracted from tissues or cells, reverse transcribed into cDNA, and then the RAGE cDNA is amplified and quantified using specific primers.

-

-

Immunohistochemistry (IHC): Used to visualize the localization and expression of RAGE protein in tissue sections.

-

Protocol Outline: Tissue sections are incubated with a primary anti-RAGE antibody, followed by a labeled secondary antibody, and visualized using microscopy.

-

Assessment of Downstream Signaling

-

Western Blotting: Used to measure the phosphorylation status of key signaling proteins like ERK and the levels of NF-κB subunits in nuclear and cytosolic fractions.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates.

-

Electrophoretic Mobility Shift Assay (EMSA): Used to assess the DNA binding activity of transcription factors like NF-κB.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.direct [scholars.direct]

- 3. mdpi.com [mdpi.com]

- 4. Alagebrium Reduces Glomerular Fibrogenesis and Inflammation Beyond Preventing RAGE Activation in Diabetic Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alagebrium reduces glomerular fibrogenesis and inflammation beyond preventing RAGE activation in diabetic apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of Alagebrium Chloride Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Alagebrium Chloride, also known as ALT-711, is a thiazolium derivative recognized as a breaker of advanced glycation end-product (AGE) cross-links.[1][2][3][4] AGEs are formed through non-enzymatic reactions between sugars and proteins or lipids, accumulating with age and at an accelerated rate in conditions like diabetes mellitus.[2][4][5] These cross-links contribute to increased tissue stiffness and can trigger pathological signaling pathways by interacting with the Receptor for Advanced Glycation End-products (RAGE).[2][5]

The primary mechanism of Alagebrium is the chemical cleavage of pre-formed, pathological carbon-carbon bonds within AGE structures, thereby reversing the cross-linking of proteins like collagen.[2][3] In cell culture models, Alagebrium is used to investigate and counteract the effects of AGEs, which include oxidative stress, inflammation, and altered cell behavior such as proliferation and migration.[1][5][6] Studies have shown that Alagebrium can inhibit AGE-induced reactive oxygen species (ROS) formation and subsequent downstream signaling cascades, including the MAPK/ERK pathway.[1][7] Its application is crucial for research into age-related pathologies, diabetic complications, and cardiovascular diseases.[6]

Signaling Pathway: Inhibition of AGE-RAGE Signaling by Alagebrium

The diagram below illustrates the mechanism by which Advanced Glycation End-products (AGEs) activate cellular signaling through the RAGE receptor, leading to increased oxidative stress and downstream effects. This compound is shown to intervene in this pathway, mitigating the pathological outcomes.

Caption: AGE-RAGE signaling pathway and its inhibition by this compound.

Quantitative Data and Storage

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Citations |

| Synonyms | ALT-711, 4,5-dimethyl-3-phenacylthiazolium chloride | [2][8][9][10] |

| CAS Number | 341028-37-3 | [4][8][9][10] |

| Molecular Weight | 267.77 g/mol | [4][9][10] |

| Solubility | Water: ≥33.6 mg/mL; up to 50 mg/mL (186.73 mM) with sonication.DMSO: ≥25 mg/mL (93.36 mM); up to 54 mg/mL (201.65 mM).Ethanol: ≥33.8 mg/mL. | [3][4][9] |

| Typical Stock Conc. | 1 mM, 5 mM, 10 mM | [8][11] |

| Typical Working Conc. | 1 µM - 10 µM for signaling inhibition.10 mg/L (~37 µM) for cardiomyocyte protection.Up to 1 mM for disrupting highly glycated matrices. | [1][7][8] |

| Storage (Powder) | Store desiccated at -20°C for 2-3 years. | [4][10] |

| Storage (Stock Solution) | Aliquot and store at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years) to avoid repeated freeze-thaw cycles. One source recommends use within 1 month for solutions stored at -20°C. | [10][11] |

Experimental Protocols

Protocol for Preparation of 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder (MW: 267.77 g/mol )

-

Sterile, anhydrous DMSO

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Preparation: Perform all procedures in a sterile environment (e.g., a laminar flow hood) to maintain sterility for cell culture use.

-

Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh 2.68 mg of this compound powder into the tube.

-

Solubilization: Using a calibrated pipette, add 1.0 mL of sterile, anhydrous DMSO to the tube containing the powder.

-

Dissolving: Close the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[9][11]

-

Aliquoting: Dispense the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[10][11]

-

Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C or -80°C as recommended in the table above.[11]

Protocol: AGE-Induced Cell Proliferation Assay

This protocol is adapted from studies on rat aortic vascular smooth muscle cells (RASMCs) and can be modified for other adherent cell types.[1]

Materials:

-

RASMCs or other target cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Advanced Glycation End-products (AGEs), e.g., AGE-BSA (50 µg/mL final concentration)

-

MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed RASMCs in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate at 37°C and 5% CO₂ until cells are well-adhered (typically 18-24 hours).[1]

-

Pre-treatment with Alagebrium: Prepare working solutions of Alagebrium by diluting the stock solution in serum-free or low-serum medium to achieve final concentrations of 1 µM and 10 µM. Remove the medium from the wells and add 100 µL of the Alagebrium working solutions or a vehicle control (medium with the same final concentration of DMSO). Incubate for 3 hours at 37°C.[1]

-

AGE Stimulation: Add AGE-BSA to the wells to a final concentration of 50 µg/mL.[1] Include control wells with Alagebrium alone and AGEs alone. Incubate for the desired period (e.g., 24-72 hours).

-

MTT Assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells. Analyze the data to determine the inhibitory effect of Alagebrium on AGE-induced cell proliferation.

References

- 1. This compound, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alagebrium and Complications of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. apexbt.com [apexbt.com]

- 5. AGE-breaker ALT711 reverses glycation-mediated cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. glpbio.com [glpbio.com]

- 9. This compound - tcsc0024653 - Taiclone [taiclone.com]

- 10. adooq.com [adooq.com]

- 11. medchemexpress.com [medchemexpress.com]

Administration Routes for Alagebrium Chloride in Animal Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alagebrium Chloride, also known as ALT-711, is a novel breaker of advanced glycation end-product (AGE) cross-links. AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. Preclinical research in animal models is crucial for elucidating the therapeutic potential of this compound. The choice of administration route can significantly impact the compound's bioavailability, efficacy, and tolerability. This document provides detailed application notes and protocols for the common administration routes of this compound in animal models, primarily focusing on rodents (rats and mice).

Data Presentation: Summary of Reported Dosages and Effects

The following tables summarize the dosages and observed effects of this compound administered via different routes in various animal models as reported in the scientific literature. Direct pharmacokinetic comparisons between routes are limited in published studies; therefore, this data is compiled from individual study reports.

Table 1: Oral Administration of this compound

| Animal Model | Dosage | Dosing Regimen | Observed Effects | Reference |